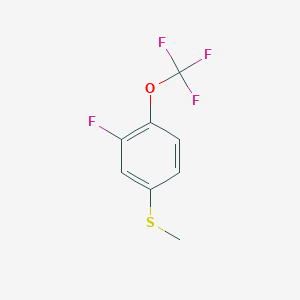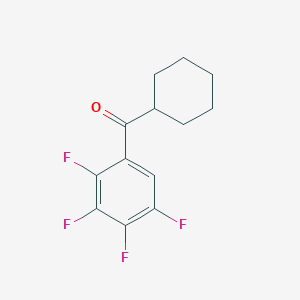
3-Bromo-3'-chloro-4'-methylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-3’-chloro-4’-methylbiphenyl is an organic compound with the molecular formula C13H10BrCl. It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond. This compound is notable for its bromine, chlorine, and methyl substituents, which confer unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-4’-methylbiphenyl typically involves the bromination and chlorination of 4’-methylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the biphenyl core under controlled conditions. The reaction can be catalyzed by Lewis acids such as iron(III) chloride or aluminum chloride to enhance the electrophilicity of the halogens.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-chloro-4’-methylbiphenyl may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of solvents like dichloromethane or chloroform can facilitate the dissolution of reactants and improve reaction efficiency.
化学反应分析
Types of Reactions: 3-Bromo-3’-chloro-4’-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove halogens, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: 3-Bromo-3’-chloro-4’-methylbenzoic acid.
Reduction: Biphenyl derivatives with fewer or no halogens.
科学研究应用
3-Bromo-3’-chloro-4’-methylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用机制
The mechanism of action of 3-Bromo-3’-chloro-4’-methylbiphenyl depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the biphenyl core more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
3-Bromo-4-chlorobiphenyl: Similar structure but lacks the methyl group.
3-Chloro-4-bromobiphenyl: Isomer with different positions of bromine and chlorine.
4-Bromo-3-chlorophenol: Contains a hydroxyl group instead of a methyl group.
Uniqueness: 3-Bromo-3’-chloro-4’-methylbiphenyl is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and physical properties. The presence of both bromine and chlorine atoms, along with a methyl group, provides a distinct set of characteristics that can be exploited in various chemical and biological applications.
属性
IUPAC Name |
4-(3-bromophenyl)-2-chloro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXUVPJOGOYWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
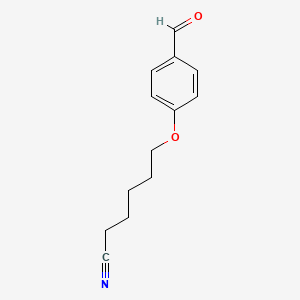
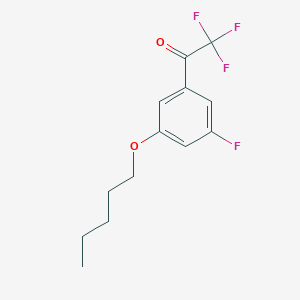

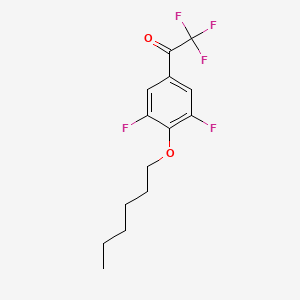
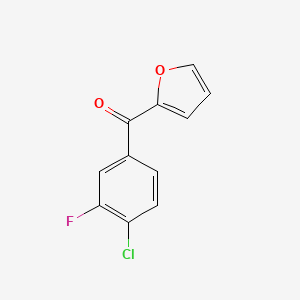
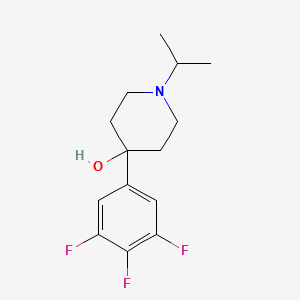
![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)
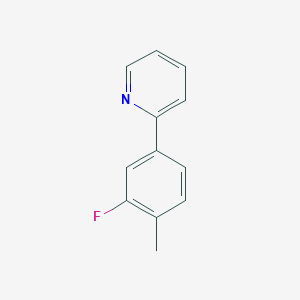
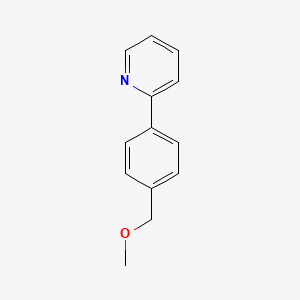
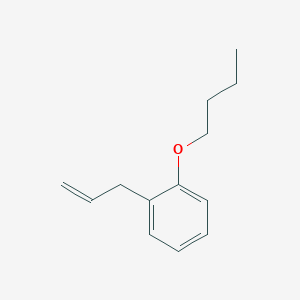
![2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine](/img/structure/B7993787.png)
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B7993801.png)
